N-[(4-ethylphenyl)carbonyl]methionine
Overview
Description
N-[(4-ethylphenyl)carbonyl]methionine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methionine moiety linked to a 4-ethylphenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbonyl]methionine typically involves the reaction of methionine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbonyl]methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[(4-ethylphenyl)carbonyl]methionine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions involving methionine residues.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbonyl]methionine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that recognize methionine residues, potentially inhibiting or modifying their activity. The carbonyl group can form hydrogen bonds with active site residues, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)carbonyl]methionine
- N-[(4-chlorophenyl)carbonyl]methionine
- N-[(4-nitrophenyl)carbonyl]methionine
Uniqueness
N-[(4-ethylphenyl)carbonyl]methionine is unique due to the presence of the ethyl group, which can influence its hydrophobicity and binding interactions compared to other similar compounds. This structural variation can result in different biological activities and applications.
Properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-10-4-6-11(7-5-10)13(16)15-12(14(17)18)8-9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDAJQJNPDHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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